2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
Description
The compound 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate features a structurally complex arrangement combining a 2-ethoxy-substituted phenyl ring, a hydrazone-linked 4-fluorophenylamino oxoacetyl group, and a 2,4-dichlorobenzoate ester. Key functional groups include:
- 2-Ethoxy group: Enhances lipophilicity and influences electronic properties.
- 4-Fluorophenylamino oxoacetyl moiety: Contributes electron-withdrawing effects and steric bulk.
- 2,4-Dichlorobenzoate ester: Increases stability and modulates solubility.
Properties
CAS No. |
477732-24-4 |
|---|---|
Molecular Formula |
C24H18Cl2FN3O5 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H18Cl2FN3O5/c1-2-34-21-11-14(3-10-20(21)35-24(33)18-9-4-15(25)12-19(18)26)13-28-30-23(32)22(31)29-17-7-5-16(27)6-8-17/h3-13H,2H2,1H3,(H,29,31)(H,30,32)/b28-13+ |
InChI Key |
NTYHBZDQNHALFI-XODNFHPESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 4-fluoroaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the phenyl rings, the benzoate ester group, and the hydrazone-linked acyl component. Below is a detailed analysis:
Structural Analogues and Substituent Effects
| Compound Name | Hydrazone Substituent | Benzoate Substituent | Molecular Formula | Molecular Weight | Notes |
|---|---|---|---|---|---|
| 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate (Target Compound) | 4-Fluorophenylamino oxoacetyl | 2,4-Dichloro | C24H19Cl2FN3O5 * | ~518.8 * | Hypothetical data |
| 2-Methoxy-4-((E)-[(phenylacetyl)hydrazono]methyl)phenyl 2,4-dichlorobenzoate | Phenylacetyl | 2,4-Dichloro | C23H18Cl2N2O4 | 473.3 | MFCD01080020 |
| 2-Ethoxy-4-[(E)-({(4-methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 4-chlorobenzoate | 4-Methoxyphenylamino oxoacetyl | 4-Chloro | C25H22ClN3O6 | 495.9 | ChemSpider ID: 7961894 |
| 1-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)-2-naphthyl 4-chlorobenzoate | 4-Ethylphenylamino oxoacetyl | 4-Chloro | C28H22ClN3O4 | 499.9 | CAS: 769153-33-5 |
| 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate | 4-Toluidino oxoacetyl | 4-Methoxy | C25H24N3O6 | 474.5 | CAS: 765311-57-7 |
*Estimated based on structural similarity.
Key Observations :
Electron-Withdrawing vs. Ethoxy vs. Methoxy: The ethoxy group in the target compound improves lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~2.8), favoring membrane permeability .
Hydrazone-Linked Moieties: The 4-fluorophenylamino oxoacetyl group in the target compound introduces strong hydrogen-bonding capability (due to fluorine’s electronegativity) compared to non-fluorinated analogs (e.g., phenylacetyl in ).
Physicochemical and Computational Insights
- Solubility : The target compound’s dichlorobenzoate group reduces aqueous solubility compared to 4-chloro or 4-methoxy analogs. For example, the 4-chloro analog in has higher solubility in polar aprotic solvents (e.g., DMSO) due to reduced steric hindrance.
- Thermodynamic Stability : Density-functional theory (DFT) studies on analogous hydrazone derivatives (e.g., ) suggest that electron-withdrawing substituents (e.g., Cl, F) lower HOMO-LUMO gaps (by ~0.5–1.0 eV), enhancing electrophilic reactivity .
- Biological Relevance: The 4-fluorophenyl group may improve metabolic stability compared to non-fluorinated analogs, as seen in pesticide derivatives (e.g., ).
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